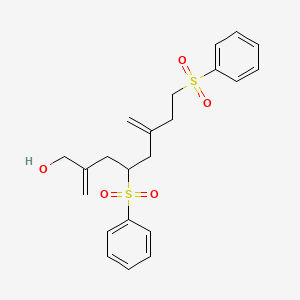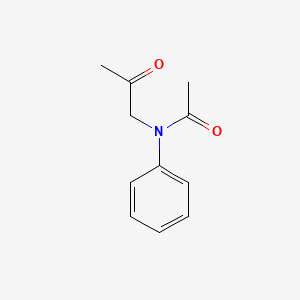
4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol is an organic compound characterized by the presence of benzenesulfonyl groups attached to a dimethylidene-octanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor, such as 2,6-dimethylidene-octan-1-ol, with benzenesulfonyl chloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl groups can be reduced to form corresponding sulfides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-one.
Reduction: Formation of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 4,8-bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane
Uniqueness
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol is unique due to its specific combination of benzenesulfonyl groups and dimethylidene-octanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85329-35-7 |
|---|---|
Formule moléculaire |
C22H26O5S2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
4,8-bis(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol |
InChI |
InChI=1S/C22H26O5S2/c1-18(13-14-28(24,25)20-9-5-3-6-10-20)15-22(16-19(2)17-23)29(26,27)21-11-7-4-8-12-21/h3-12,22-23H,1-2,13-17H2 |
Clé InChI |
UXQBTNUFIITBHP-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCS(=O)(=O)C1=CC=CC=C1)CC(CC(=C)CO)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)


![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)

![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)


![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)



